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Compound of Interest

Compound Name: 5-Oxodecanoic acid

Cat. No.: B1666350 Get Quote

An In-depth Technical Guide to 5-Oxodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Oxodecanoic acid, a medium-chain oxo-

fatty acid. It covers its chemical identity, physicochemical properties, potential biological roles,

and generalized experimental protocols for its synthesis and analysis.

Chemical Identity and Descriptors
5-Oxodecanoic acid, also known as 5-ketodecanoic acid, is a ten-carbon fatty acid with a

ketone group at the fifth carbon. Its unique structure imparts specific chemical properties and

potential biological activities. The following tables summarize its key chemical identifiers and

computed properties.

Table 1: Chemical Identifiers for 5-Oxodecanoic Acid
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Identifier Type Value Reference

CAS Number 624-01-1 [1]

IUPAC Name 5-oxodecanoic acid [1]

Molecular Formula C10H18O3 [1]

SMILES CCCCCC(=O)CCCC(=O)O [1]

InChI

InChI=1S/C10H18O3/c1-2-3-4-

6-9(11)7-5-8-10(12)13/h2-

8H2,1H3,(H,12,13)

[1]

InChIKey
SDKDCMWTAOZNGB-

UHFFFAOYSA-N

Synonyms
5-oxo capric acid, Decanoic

acid, 5-oxo-

Table 2: Computed Physicochemical Properties of 5-Oxodecanoic Acid

Property Value Reference

Molecular Weight 186.25 g/mol

XLogP3-AA 1.6

Topological Polar Surface Area 54.4 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor

Count
3

Rotatable Bond Count 8

Exact Mass 186.125594 g/mol

Monoisotopic Mass 186.125594 g/mol

Experimental Properties
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Experimental data provides crucial information for laboratory handling and application

development.

Table 3: Experimental Physical Properties of 5-Oxodecanoic Acid

Property Value Reference

Physical Description

Clear colourless to yellow solid

with a rich creamy, peach-like

aroma.

Melting Point 53-58 °C

Boiling Point 324-326 °C at 760 mmHg

Solubility
Very slightly soluble in water;

Soluble in ethanol.

Flash Point 166.11 °C (331.00 °F)

Biological Role and Metabolism
5-Oxodecanoic acid is classified as a medium-chain fatty acid. While its specific biological

roles and signaling pathways are not extensively documented, its structural class suggests

involvement in lipid metabolism. Medium-chain fatty acids are typically metabolized in the

mitochondria via β-oxidation to produce acetyl-CoA, which can then enter the Krebs cycle for

energy production.

Although direct evidence is limited for 5-oxodecanoic acid, other fatty acids are known to act

as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators

of lipid and glucose metabolism.

Hypothetical Metabolic Pathway
The metabolic fate of 5-oxodecanoic acid likely follows the general pathway for medium-chain

fatty acids. The following diagram illustrates a simplified, hypothetical metabolic pathway.
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5-Oxodecanoic Acid Acyl-CoA Synthetase 5-Oxodecanoyl-CoA β-Oxidation Spiral Acetyl-CoA Krebs Cycle ATP (Energy)
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Hypothetical metabolic pathway of 5-Oxodecanoic Acid.

Potential Signaling Role
Fatty acids can act as signaling molecules by activating nuclear receptors like PPARs. The

diagram below illustrates the general mechanism of PPAR activation.
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General mechanism of PPAR activation by a fatty acid ligand.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 5-oxodecanoic acid are not

readily available in the literature. Therefore, the following sections provide generalized

procedures based on established methods for similar keto acids.

Proposed Synthesis Workflow
A plausible synthetic route to 5-oxodecanoic acid could involve the reaction of a nitrile with a

Grignard reagent to form the keto group, followed by hydrolysis. Another approach could utilize

1,3-dithiane chemistry.
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Route 1: Grignard Reaction Route 2: Dithiane Chemistry
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Proposed synthetic workflows for 5-Oxodecanoic Acid.
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General Protocol for Synthesis via Grignard Reaction with a Nitrile:

Nitrile Synthesis: Convert a suitable ω-haloalkanoic acid to the corresponding nitrile via

nucleophilic substitution with sodium cyanide.

Grignard Reaction: React the nitrile with a Grignard reagent (e.g., pentylmagnesium

bromide) in an anhydrous ether solvent. This forms an intermediate imine anion.

Hydrolysis: Quench the reaction with an aqueous acid solution to hydrolyze the imine,

yielding the ketone.

Purification: Extract the product with an organic solvent, wash, dry, and purify by column

chromatography or recrystallization.

General Protocol for Synthesis via 1,3-Dithiane:

Dithiane Formation: Protect the aldehyde group of a suitable ω-oxoalkanoic acid as a 1,3-

dithiane by reacting with 1,3-propanedithiol in the presence of an acid catalyst.

Deprotonation: Treat the dithiane with a strong base such as n-butyllithium in an anhydrous

solvent at low temperature to form the carbanion.

Alkylation: React the carbanion with an appropriate alkyl halide (e.g., 1-bromopentane).

Deprotection: Hydrolyze the dithiane group using a reagent such as mercury(II) chloride in

aqueous acetonitrile to reveal the ketone.

Purification: Purify the final product using standard techniques like column chromatography.

Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the

analysis of 5-oxodecanoic acid, typically after derivatization to increase its volatility.

Sample Preparation and Derivatization:

Extract the analyte from the sample matrix using a suitable organic solvent.
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Evaporate the solvent to dryness under a stream of nitrogen.

Derivatize the dried extract. A common method for keto acids involves a two-step process:

Oximation: React the keto group with methoxyamine hydrochloride to form a methoxime

derivative.

Silylation: React the carboxylic acid group with a silylating agent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.

GC-MS Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-

methylpolysiloxane).

Injection: Splitless injection is often preferred for trace analysis.

Oven Program: A temperature gradient is used, for example, starting at a low temperature

(e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of

m/z 50-600.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of 5-
oxodecanoic acid, often with UV or mass spectrometric detection. Derivatization may be

employed to enhance detection.

Sample Preparation:

Extract the analyte from the sample matrix. For biological samples, protein precipitation

with a solvent like acetonitrile may be necessary.

The extract can be concentrated and reconstituted in the mobile phase.

HPLC Conditions:

Column: A reversed-phase column (e.g., C18 or C8) is typically used.
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with an acidic modifier like formic acid to improve peak shape.

Detection: UV detection can be used if the molecule possesses a suitable chromophore or

after derivatization with a UV-active tag. Mass spectrometry (LC-MS) provides higher

selectivity and sensitivity.

Applications and Significance
5-Oxodecanoic acid is recognized for its use as a flavoring agent in the food industry, prized

for its creamy, peach-like aroma. As a medium-chain oxo-fatty acid, it holds potential for further

investigation in the fields of metabolic research and drug discovery. Its bifunctional nature

(ketone and carboxylic acid) makes it a versatile building block for organic synthesis. Further

research is warranted to fully elucidate its biological functions and potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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